![molecular formula C9H9ClN2O B591795 (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1340111-89-8](/img/structure/B591795.png)

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

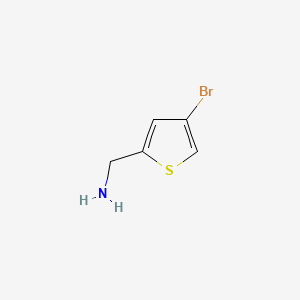

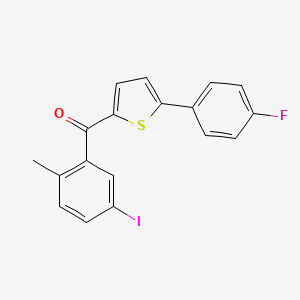

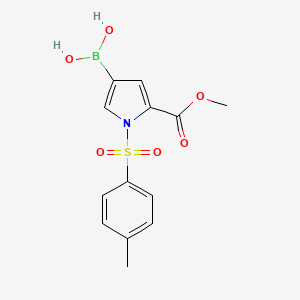

“(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C9H9ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One general method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Other methods include the use of 1,2-diketones and urotropine in the presence of ammonium acetate , or a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes .Molecular Structure Analysis

The molecular structure of “(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” includes a benzimidazole ring, which is a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions of readily available vinyl azides, aromatic aldehydes, and aromatic amines .Scientific Research Applications

Drug Development and Synthesis

The compound could serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its role in the development of new drugs, particularly those targeting the central nervous system or infectious diseases, could be a significant area of research.

Each of these applications warrants detailed investigation to uncover the full potential of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol in scientific research and therapeutic development. The compound’s imidazole core is a promising structure that has been the basis for many commercially available drugs , and further exploration could lead to new breakthroughs in medicine.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .

Future Directions

properties

IUPAC Name |

(7-chloro-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVXTWYZYQNBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=CC=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)